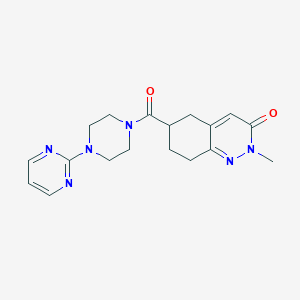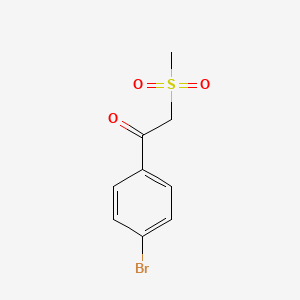
1-(4-Bromophenyl)-2-(methylsulfonyl)-1-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromophenyl)-2-(methylsulfonyl)-1-ethanone, also known as BME, is an organic compound that can be synthesized in a laboratory setting. It is a colorless solid with a melting point of approximately 110°C. BME has a wide range of applications in science, particularly in the field of organic synthesis. This compound is used as a reagent in organic synthesis, as a building block in the synthesis of pharmaceuticals, and as a reactant in the production of biocatalysts. It has also been used in the synthesis of a variety of other organic compounds, including those with potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Chemoenzymatic Synthesis Applications
The compound has been involved in the chemoenzymatic synthesis of precursors for drugs like Odanacatib, showcasing its utility in developing stereoselective routes for medicinal chemistry. González-Martínez, Gotor, and Gotor‐Fernández (2019) demonstrated a methodology combining palladium-catalyzed cross-coupling and bioreduction, highlighting its importance in the synthesis of enantiomerically pure compounds (González-Martínez, Gotor, & Gotor‐Fernández, 2019).
Antiviral Research
Research into novel N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives by Che et al. (2015) identified compounds with promising activity against HIV-1 replication. This study underscores the potential of sulfonyl ethanone derivatives in developing antiviral agents (Che et al., 2015).
Antibacterial and Antifungal Agents
Sawant, Patil, and Baravkar (2011) synthesized 2,4,5-trisubstituted-1H-imidazoles starting from derivatives of the compound, evaluating their efficacy as antibacterial and antifungal agents. This work demonstrates the compound's relevance in generating new antimicrobial agents (Sawant, Patil, & Baravkar, 2011).
Synthetic Organic Chemistry
The compound has been utilized in the synthesis of various sulfone-containing heterocyclic compounds, showcasing its versatility in organic chemistry. Fan et al. (1998) discussed its role in cyclization reactions, furthering the development of novel organic syntheses (Fan, Cao, Xu, & Zhang, 1998).
Development of COX-2 Inhibitors
Emami and Foroumadi (2006) described the synthesis of novel thiazole thione derivatives using the compound, targeting COX-2 inhibitors. This highlights its potential in the development of anti-inflammatory drugs (Emami & Foroumadi, 2006).
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-2-methylsulfonylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3S/c1-14(12,13)6-9(11)7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALVETULMCTXQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

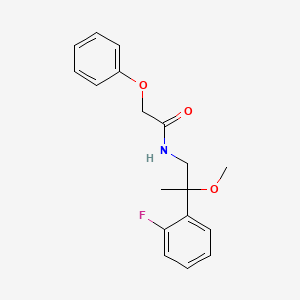
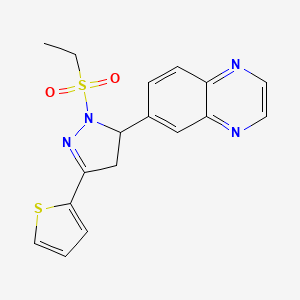
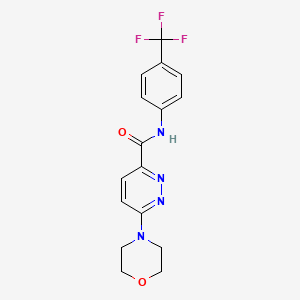



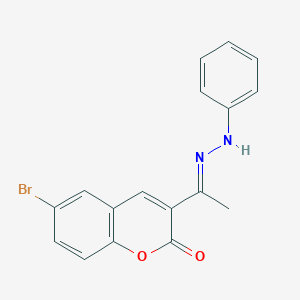
![3-(4-methoxyphenyl)-N-(2-phenylethyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B2938442.png)

![1-[3-(methylsulfanyl)phenyl]-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one](/img/structure/B2938444.png)
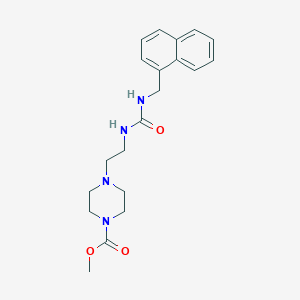
![1'-Benzyl-3-[3-(trifluoromethyl)phenyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2938446.png)
![N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)-2-fluoro-4-methylbenzamide](/img/structure/B2938447.png)
